molecular formula C14H18BrNO B1596811 2-bromo-N-cyclohexyl-N-methylbenzamide CAS No. 349395-89-7

2-bromo-N-cyclohexyl-N-methylbenzamide

Cat. No. B1596811
CAS RN: 349395-89-7
M. Wt: 296.2 g/mol
InChI Key: PDEAYYAQSYOTJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

BCHM is a useful reagent for the synthesis of a variety of compounds, and is also used as a catalyst in several chemical reactions. For instance, the CuI/l-proline catalyzed coupling of 2-bromobenzamides with alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones.


Molecular Structure Analysis

The molecular formula of BCHM is C14H18BrNO. The IUPAC Standard InChIKey is PDEAYYAQSYOTJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

BCHM is significant in the field of catalytic and synthetic chemistry. 2-Bromo derivatives like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to BCHM, are important in the synthesis of various compounds with potential biological and medicinal applications.


Physical And Chemical Properties Analysis

BCHM is a white solid at room temperature, with a molecular weight of 306.2 g/mol, and a melting point of 102-104°C. The exact mass is 295.05700 and the LogP is 3.85380 .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

2-Bromo-N-cyclohexyl-N-methylbenzamide, as part of the N-substituted benzamides class, is relevant in the study of synthetic opioids. These compounds, developed in the 1970s and 1980s, have seen increasing interest due to their potential as euphoric agents and challenges they pose in drug markets and policy-making. U-47700, a related compound, emerged as a significant example due to its short-lasting euphoric effects and a high re-dosage desire. The exploration of these compounds contributes to understanding the chemistry, pharmacology, and implications of synthetic opioids in societal and medical contexts (Sharma et al., 2018).

Synthesis and Material Applications

2-Bromo derivatives like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexyl-N-methylbenzamide, are important in the synthesis of various compounds with potential biological and medicinal applications. They are crucial in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, which is significant for creating compounds with diverse biological activities (Ghosh & Ray, 2017).

Catalytic and Synthetic Chemistry

The study of 2-bromobenzamides is significant in the field of catalytic and synthetic chemistry. For instance, the CuI/l-proline catalyzed coupling of 2-bromobenzamides with alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones. This demonstrates the versatility of N-substituents and aromatic rings in synthetic chemistry, which can be pivotal in creating diverse chemical structures (Li et al., 2009).

Safety and Hazards

BCHM is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

2-bromo-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAYYAQSYOTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367065
Record name 2-Bromo-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclohexyl-N-methylbenzamide

CAS RN

349395-89-7
Record name 2-Bromo-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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